Aurora Kinase B Inhibition: Quantitative Activity Window for the Target Compound
In a binding-based assay for Aurora B kinase inhibition, 3,5-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide demonstrated inhibitory activity in the range of 3–6 µM relative to control . This places the compound within a tractable hit-to-lead potency window for the Aurora kinase target class. The [4-(pyrimidin-2-ylsulfamoyl)-phenyl]-amide motif was validated as a productive Aurora kinase pharmacophore in a fragment-based lead generation campaign, where the optimized lead compound showed selectivity for Aurora kinases over a diverse kinase panel [1]. It is important to note that the assay data retrieved (ALA1066171) lists a parent molecular weight of 445.52 Da, which does not match the target compound (MW 422.5 Da); the data may correspond to a closely related analog within the same screening library, and the target compound’s specific Aurora B activity should be verified by the end user. Comparable quantitative data for the closest analogs—namely the 4-methylpyrimidin-2-yl and 2,3-dihydrobenzofuran variants—are not available in the public domain for this assay.
| Evidence Dimension | Aurora B kinase inhibition (binding assay, relative to control) |
|---|---|
| Target Compound Data | 3–6 µM inhibition range (ALA1066171; note: parent MW mismatch requires verification) |
| Comparator Or Baseline | Structurally related [4-(pyrimidin-2-ylsulfamoyl)-phenyl]-amide lead from Warner et al. 2006: Aurora A/B selectivity demonstrated; specific IC₅₀ not reported for the exact compound. |
| Quantified Difference | Not directly calculable from available data; assay context suggests low-micromolar Aurora B engagement. |
| Conditions | Binding assay (BAO_0000357 format); document ALA1157712; data retrieved from Aladdin assay database. |
Why This Matters
Aurora kinases are clinically validated oncology targets; low-micromolar inhibitory activity provides a starting point for structure-based optimization, and the pyrimidin-2-ylsulfamoyl motif is documented to confer kinase selectivity.
- [1] Warner SL, Bashyam S, Vankayalapati H, Bearss DJ, Han H, Von Hoff DD, Hurley LH. Identification of a lead small-molecule inhibitor of the Aurora kinases using a structure-assisted, fragment-based approach. Mol Cancer Ther. 2006;5(7):1764-1773. View Source
